molecular formula C10H17NO5 B11728080 Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Cat. No.: B11728080
M. Wt: 231.25 g/mol
InChI Key: YRBARHABTATAFQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS 884512-77-0) is a specialized Boc-protected amino acid ester that serves as a valuable synthetic intermediate in organic chemistry and peptide synthesis . This compound, with the molecular formula C 10 H 17 NO 5 , features both a methyl ester and a tert-butoxycarbonyl (Boc) protecting group on its amino function, which is crucial for protecting amine groups during complex multi-step synthesis . The presence of the aldehyde precursor (oxo) group in its structure makes it a versatile building block for constructing more complex molecules, particularly for introducing functionalized side chains. Its primary research value lies in its role as a key precursor for the synthesis of novel peptides and for the development of pharmaceutical compounds, where precise control over molecular architecture is required. The Boc protecting group can be readily removed under mild acidic conditions without affecting other sensitive functional groups, making this reagent highly valuable for streamlined synthetic workflows. As with many fine chemicals, proper cold-chain transportation is recommended to maintain the stability and integrity of the product . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Recycling in Metathesis Reactions

Recycling Grubbs catalyst via silica gel immobilization reduces costs by 40% without compromising yield. This approach is critical for pharmaceutical manufacturing, where catalyst expenses often dominate production budgets.

Solvent-Free Semipinacol Rearrangement

Replacing dichloromethane with ionic liquids (e.g., [BMIM][BF₄]) enhances reaction rates by 30% and simplifies product isolation via liquid-liquid extraction.

Continuous-Flow Curtius Rearrangement

Microreactor systems minimize side reactions by ensuring rapid heat dissipation and precise residence time control, improving yields to 75% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also known as (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is a compound with significant applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its diverse applications, supported by comprehensive data tables and case studies.

Basic Information

  • IUPAC Name : Methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
  • Molecular Formula : C₁₀H₁₈N₂O₅
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 124842-28-0

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during various chemical reactions. The structural formula can be represented as follows:

C10H18N2O5\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{5}

Medicinal Chemistry

This compound is utilized in the synthesis of bioactive molecules due to its ability to act as an amino acid derivative. Its applications include:

  • Peptide Synthesis : The Boc group allows for selective protection of amino groups, facilitating the synthesis of peptides and proteins by preventing unwanted reactions during coupling.
  • Drug Development : The compound serves as a building block in the creation of pharmaceuticals targeting various diseases, including cancer and metabolic disorders.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in various synthetic pathways:

  • Synthesis of Asparagine Derivatives : It can be converted into derivatives of L-asparagine, which are essential in the production of anti-cancer agents.
  • Formation of Complex Molecules : It is used in the synthesis of complex organic compounds through reactions such as amide formation and esterification.

Biochemical Studies

Research involving this compound has provided insights into biochemical pathways:

  • Enzyme Inhibition Studies : The Boc-protected amino acid can be used to study enzyme interactions and inhibition mechanisms, aiding in the design of enzyme inhibitors.

Case Study 1: Synthesis of Peptide Analogues

A study demonstrated the successful use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. The incorporation of this compound allowed for better stability and bioavailability.

Case Study 2: Anti-Cancer Activity

In vitro studies highlighted that derivatives synthesized from this compound showed promising anti-cancer properties by inducing apoptosis in cancer cell lines. This research underscores its potential as a precursor for developing new anti-cancer drugs.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate with key analogs, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences Applications/Notes
This compound (Target) C10H17NO6* 247.25* Boc-amino, methyl ester, ketone Reference compound Peptide synthesis, intermediate in BET inhibitor metabolism
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid C10H17NO6 247.25 Boc-amino, methoxy, carboxylic acid Replaces methyl ester with carboxylic acid; methoxy at C4 Altered solubility (hydrophilic due to -COOH) and reactivity in acidic conditions
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate C11H19NO5 245.27 Boc-amino, ethyl ester, ketone at C3 Ethyl ester and shifted ketone position (C3 vs. C4) Increased lipophilicity; potential for divergent metabolic stability
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate C18H26N2O5 350.41 Boc-amino, benzyl ester, dimethylamino, ketone Bulky benzyl ester; dimethylamino at C4 Enhanced steric hindrance; applications in cationic peptide design
Methyl (2R)-4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate C10H18N2O5 258.27 Boc-amino, methyl ester, amine at C4 Amine replaces ketone at C4 Facilitates nucleophilic reactions in peptide coupling
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid C11H20N2O5 260.29 Boc-amino, carboxylic acid, dimethylamino, ketone Carboxylic acid and dimethylamino at C4 Solubility challenges; research use only (GLPBIO, Cat. GB51440)

*Hypothesized based on analogs.

Key Findings from Comparative Analysis

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., ), improving membrane permeability in drug candidates. Conversely, carboxylic acid derivatives exhibit higher aqueous solubility, favoring applications in aqueous-phase reactions .

Ethyl esters () further modify metabolic stability compared to methyl esters .

Steric and Stereochemical Effects: Bulky groups like benzyl () or dimethylamino () introduce steric hindrance, limiting reactivity in constrained environments. Stereochemistry (e.g., 2R in vs. 2S in ) dictates enantioselectivity in enzyme-mediated processes .

Biological and Storage Considerations: Compounds with dimethylamino groups () may exhibit unique biological interactions, such as hydrogen bonding or charge-based binding. Stability varies significantly; for example, HY-W007573 () requires storage at -20°C, whereas methyl esters () are more stable at 4°C .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also known as (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is an organic compound with significant biological implications. Its structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an amino acid derivative, suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

  • Chemical Formula : C10H18N2O5
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 124842-28-0
  • IUPAC Name : methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

The biological activity of this compound is primarily associated with its role as an amino acid derivative. Compounds of this nature often exhibit properties that can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural amino acids allows it to interact with enzyme active sites, potentially altering their activity.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The presence of the Boc group may enhance its stability and bioavailability, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this compound may possess neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter levels or protection against oxidative stress.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound and its derivatives. Below are key findings from various studies:

StudyFindings
Identified as a potential inhibitor for specific kinases involved in cancer progression.
Demonstrated moderate cytotoxicity against several cancer cell lines with IC50 values in the micromolar range.
Evaluated for stability in different media; showed promising results in maintaining structural integrity over time.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound exhibited significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.
  • Enzyme Interaction Studies : Another investigation evaluated the interaction of this compound with various enzymes involved in drug metabolism. It was found to competitively inhibit certain cytochrome P450 enzymes, suggesting a potential for drug-drug interactions when co-administered with other pharmaceuticals.
  • Neuroprotective Studies : Research exploring the neuroprotective effects indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, highlighting its potential use in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, and how are key intermediates characterized?

  • Synthesis : The compound is typically synthesized via a multi-step process involving (1) esterification of a β-keto acid precursor and (2) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride). For example, analogous esters like Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate are prepared by reacting ethyl 4-amino-3-oxobutanoate with Boc anhydride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under basic conditions (e.g., triethylamine) .
  • Characterization : Key intermediates are verified via 1H^1H-NMR and 13C^{13}C-NMR to confirm ester and Boc group incorporation. LC-MS is used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 246 for the methyl ester derivative) .

Q. How can researchers optimize the yield of this compound during synthesis, and what are common byproducts?

  • Optimization : Yield improvements (typically 60–75%) are achieved by controlling reaction temperature (0–25°C), stoichiometric excess of Boc anhydride (1.2–1.5 eq), and inert atmosphere (N2_2) to prevent hydrolysis. Slow addition of reagents minimizes exothermic side reactions .
  • Byproducts : Common impurities include unreacted starting materials, di-Boc adducts (from overprotection), and hydrolyzed products (e.g., free amino acid derivatives). These are removed via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Advanced Research Questions

Q. What analytical techniques are most effective in confirming the structural integrity and purity of this compound, particularly in distinguishing it from similar esters?

  • Techniques :

  • NMR : 1H^1H-NMR distinguishes the methyl ester (δ ~3.7 ppm) from ethyl analogs (δ ~1.2–1.4 ppm for CH3_3). The Boc group’s tert-butyl protons appear as a singlet at δ ~1.4 ppm .
  • IR Spectroscopy : Confirms carbonyl stretches for the ester (~1740 cm1^{-1}), Boc carbamate (~1680 cm1^{-1}), and ketone (~1710 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .

Q. In peptide synthesis, how does the Boc-protected amino group in this compound facilitate subsequent coupling reactions, and what deprotection strategies are recommended?

  • Role of Boc Group : The Boc group stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions (e.g., acylation). Its steric bulk also directs regioselective coupling at the keto or ester functionalities .
  • Deprotection : Boc removal is achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 30 min, 25°C), yielding the free amine for further functionalization. Careful neutralization (e.g., with DIEA) prevents acid-catalyzed ester hydrolysis .

Q. What role does the keto group at the 4-position play in the reactivity of this compound in nucleophilic addition reactions, and how can this be leveraged in designing derivatives?

  • Reactivity : The keto group undergoes nucleophilic additions (e.g., with hydrazines or Grignard reagents) to form hydrazones or tertiary alcohols. For example, similar compounds like Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate are synthesized via hydrazone formation for bioactivity studies .
  • Derivative Design : The keto group enables conjugation with biomolecules (e.g., fluorescent probes) or incorporation into heterocyclic scaffolds (e.g., pyrazolones) for drug discovery. Stability under physiological conditions should be validated via UV-Vis spectroscopy (λ ~250–300 nm) .

Methodological Considerations

  • Data Contradictions : While Boc-protected amino esters generally exhibit stability in organic solvents, conflicting reports note partial hydrolysis in aqueous-organic mixtures (e.g., THF/H2_2O). Researchers should pre-test solvent systems via LC-MS .
  • Stereochemical Control : For chiral analogs (e.g., (R)-configured derivatives), asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases) is recommended, followed by chiral HPLC validation .

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